1,2,3-Benzotriazin-4(3H)-one, 3,3'-(thiodimethylene)bis-

Description

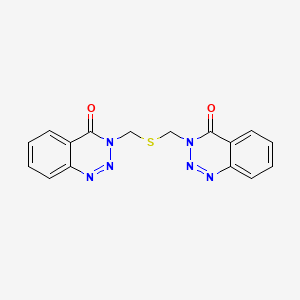

1,2,3-Benzotriazin-4(3H)-one, 3,3'-(thiodimethylene)bis- (CAS: 533-73-3) is a bicyclic heterocyclic compound characterized by two benzotriazinone moieties linked via a thiodimethylene (-S-CH2-CH2-) bridge. This sulfur-containing dimeric structure distinguishes it from simpler benzotriazinone derivatives. The compound is primarily utilized in organic synthesis, particularly in constructing pharmacologically active molecules such as serotonin receptor ligands and antimicrobial agents . Its reactivity is attributed to the electron-deficient triazine ring and the flexibility introduced by the thioether linkage.

Properties

CAS No. |

29519-79-7 |

|---|---|

Molecular Formula |

C16H12N6O2S |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanylmethyl]-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C16H12N6O2S/c23-15-11-5-1-3-7-13(11)17-19-21(15)9-25-10-22-16(24)12-6-2-4-8-14(12)18-20-22/h1-8H,9-10H2 |

InChI Key |

BBXVQRDDKLPSJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CSCN3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with formaldehyde and thiourea under acidic conditions to form the intermediate 2-(thiobis(methylene))bis(benzamide). This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and automated systems can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s thiobis(methylene) linkage and triazinone moieties play crucial roles in these interactions, facilitating binding to proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Methylene-Linked Benzotriazinone Dimers

A key structural analog is the methylene-linked dimer, 3,3'-(methylenebis)bis(1,2,3-benzotriazin-4(3H)-one). Unlike the thiodimethylene variant, this compound features a -CH2-CH2- bridge. Key differences include:

The thioether bridge improves solubility in non-polar solvents, making it advantageous for drug design targeting lipid-rich environments .

Comparison with Monomeric Benzotriazinones

Monomeric derivatives like 1,2,3-benzotriazin-4(3H)-one lack the dimeric structure but share the triazine core. Differences include:

- Synthetic Utility: The monomer is often used as a precursor for coupling reactions (e.g., with arylpiperazines), while the dimer serves as a scaffold for complex heterocycles .

Comparison with Other Heterocyclic Systems

Thiazolidinone Derivatives

Compounds like 3,3'-[benzene-1,3-diylbis(5-mercapto-4H-1,2,4-triazole-3,4-diyl)]bis[1,3-thiazolidin-4-one] () share sulfur-containing motifs but differ in core structure. Thiazolidinones exhibit distinct bioactivity profiles (e.g., antidiabetic or anti-inflammatory effects), whereas benzotriazinone dimers are more specialized in antimicrobial and receptor-targeting applications .

Benzimidazole-Benzopyran Complexes

The binary complex in , featuring benzimidazole and benzopyran units, highlights the diversity of sulfur-free heterocycles. Such complexes often prioritize hydrogen-bonding interactions, whereas the thiodimethylene bridge in the target compound emphasizes hydrophobic and van der Waals interactions .

Biological Activity

1,2,3-Benzotriazin-4(3H)-one, specifically the derivative 3,3'-(thiodimethylene)bis-, is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

1,2,3-Benzotriazin-4(3H)-one has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 90-16-4 |

| Molecular Formula | C7H5N3O |

| Molecular Weight | 147.137 g/mol |

| IUPAC Name | 1H-1,2,3-benzotriazin-4-one |

| InChI Key | DMSSTTLDFWKBSX-UHFFFAOYSA-N |

This compound is known for its solubility in various organic solvents and its ability to undergo thermal condensation reactions with amino acids to yield biologically relevant derivatives.

Antimicrobial and Nematicidal Activity

Recent studies have highlighted the nematicidal properties of derivatives of 1,2,3-benzotriazin-4(3H)-one. A notable study synthesized thirty-one novel derivatives incorporating benzo[d][1,2,3]thiadiazole and tested their efficacy against the plant-parasitic nematode Meloidogyne incognita. The results indicated that several compounds exhibited significant inhibitory activity:

| Compound ID | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| A2 | 1.0 | 50.4 |

| A3 | 1.0 | 53.1 |

These findings suggest that structural modifications can enhance the biological activity of benzotriazine derivatives, making them potential candidates for agricultural applications as nematicides .

Cytotoxicity and Anticancer Potential

In addition to agricultural applications, some derivatives of benzotriazin-4(3H)-one have shown promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, a derivative demonstrated significant cytotoxic effects on human cancer cell lines at micromolar concentrations .

The biological activities of 1,2,3-benzotriazin-4(3H)-one derivatives can be attributed to their ability to interact with specific biological targets:

- Nematicidal Activity : The compounds appear to disrupt the neuromuscular function in nematodes leading to paralysis and death.

- Anticancer Activity : The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways in cancer cells.

Study on Synthesis and Activity

A pivotal study published in Bioorganic & Medicinal Chemistry Letters focused on synthesizing various benzotriazine derivatives and assessing their biological activities. The researchers found that modifying substituents on the benzotriazine core significantly influenced both antimicrobial and nematicidal activities. The study concluded that further exploration into structure-activity relationships could lead to more potent derivatives for therapeutic use .

Application in Agriculture

Another research effort explored the application of these compounds as plant activators. By enhancing systemic acquired resistance in plants, certain benzotriazine derivatives showed potential as environmentally friendly alternatives to traditional pesticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.